molecular formula C10H7BrF3NO2 B2613453 8-Bromo-6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline-2-one CAS No. 2149597-02-2

8-Bromo-6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline-2-one

Cat. No.: B2613453
CAS No.: 2149597-02-2
M. Wt: 310.07
InChI Key: LRUJILGISMWJMA-UHFFFAOYSA-N
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Description

8-Bromo-6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline-2-one is a chemical compound with the molecular formula C10H9BrF3NO It is known for its unique structure, which includes a bromine atom, a trifluoromethoxy group, and a tetrahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline-2-one typically involves the reaction of 6-(trifluoromethoxy)quinoline with bromine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as iron(III) bromide. The reaction mixture is stirred at room temperature for several hours until the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Bromo-6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 8-Bromo-6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • 8-Bromo-6-trifluoromethoxyquinoline
  • 6-(Trifluoromethoxy)quinoline
  • 8-Bromoquinoline

Uniqueness

8-Bromo-6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline-2-one is unique due to its combination of a bromine atom, a trifluoromethoxy group, and a tetrahydroquinoline core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

8-bromo-6-(trifluoromethoxy)-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrF3NO2/c11-7-4-6(17-10(12,13)14)3-5-1-2-8(16)15-9(5)7/h3-4H,1-2H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRUJILGISMWJMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2Br)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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